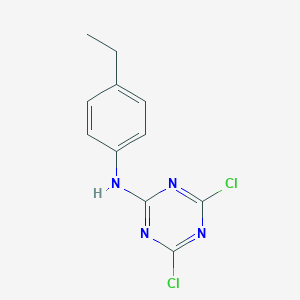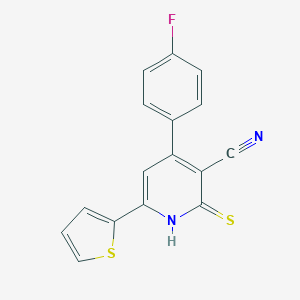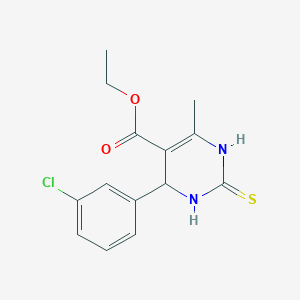![molecular formula C21H16N2O B220089 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzo[f]chromene derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile involves the modulation of various signaling pathways in the body. It has been reported to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation. The compound also acts as a scavenger of free radicals, thereby reducing oxidative stress in the body. Furthermore, it has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile have been extensively studied. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to protect against oxidative stress, which is known to contribute to the development of various diseases. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile in lab experiments is its diverse biological activities. The compound has been found to exhibit anticancer, anti-inflammatory, antioxidant, and neuroprotective activities, making it a potential candidate for the development of new drugs. Moreover, the synthesis method for the compound has been optimized to achieve high yields and purity, which makes it easier to use in lab experiments. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
Future Directions
There are several future directions for the study of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. One of the potential applications of the compound is in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, the compound can be further modified to enhance its biological activities and reduce its toxicity. There is also a need for further studies to understand the mechanism of action of the compound and its potential interactions with other drugs. Furthermore, the compound can be studied for its potential use in agriculture, as it has been found to possess antimicrobial and antifungal properties. Overall, the study of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile holds great promise for the development of new drugs and the advancement of scientific research.
Synthesis Methods
The synthesis of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile involves the reaction of 4-methylphenyl-1,2-diamine with 2-cyano-3-(4-methylphenyl)-1H-benzo[f]chromene in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, anti-inflammatory, and antioxidant activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, it has been found to possess antimicrobial and antifungal properties.
properties
Product Name |
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C21H16N2O/c1-13-6-8-15(9-7-13)19-17(12-22)21(23)24-18-11-10-14-4-2-3-5-16(14)20(18)19/h2-11,19H,23H2,1H3 |
InChI Key |
GJXOFFTYFZCNAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)


![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)


![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)






